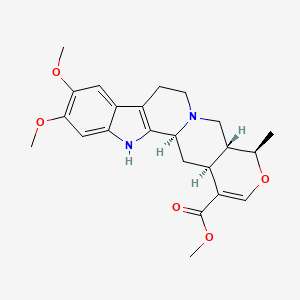

Rauvanin

Description

Rauvanin (CAS 3148-42-3), chemically designated as OxayohIMBAn-16-carboxylic acid, 16,17-didehydro-10,11-dimethoxy-19-methyl-, methyl ester, is an indole alkaloid derivative with the molecular formula C₃₇H₃₄N₄O₄. It belongs to the class of IMBAn-16-carboxylic acid derivatives, characterized by a complex polycyclic structure featuring a fused isoquinoline-indole backbone, methoxy substituents, and a methyl ester group .

Properties

CAS No. |

3148-42-3 |

|---|---|

Molecular Formula |

C23H28N2O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

methyl (1S,15R,16R,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14+,16-,19+/m1/s1 |

InChI Key |

FGWJRZQNNZVCHR-NJJPXGRNSA-N |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10,11-Dimethoxy-19-methyl-16,17-didehydrooxayohimban-16-carboxylic acid methyl ester Methyl (19β)-10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate rauvanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Rauvanin shares structural and functional similarities with two primary compounds: Isoquinoline, decahydro-2-[2-(1H-indol-3-yl)ethyl]- (CAS 14325-28-1) and OxayohIMBAn-16-carboxylic acid, 17-hydroxy-11-methoxy-19-methyl-, methyl ester (CAS 23924-91-6). Below is a detailed comparative analysis:

Structural Comparison

| Property | This compound (CAS 3148-42-3) | Isoquinoline Derivative (CAS 14325-28-1) | Hydroxy-Methoxy Derivative (CAS 23924-91-6) |

|---|---|---|---|

| Molecular Formula | C₃₇H₃₄N₄O₄ | C₁₉H₂₆N₂ | C₂₀H₂₆N₂O₅ |

| Core Structure | IMBAn-16-carboxylic acid derivative | Decahydro-isoquinoline with indolylethyl side chain | IMBAn-16-carboxylic acid derivative |

| Key Substituents | - 10,11-Dimethoxy - Methyl ester |

- Decahydro-isoquinoline - 2-(1H-indol-3-yl)ethyl |

- 17-Hydroxy - 11-Methoxy - Methyl ester |

| Stereochemistry | (19b) configuration | (4aS,8aR)-trans configuration | (16α,17β,19α) configuration |

Key Observations :

- This compound and CAS 23924-91-6 share the IMBAn-16-carboxylic acid backbone but differ in substituents: this compound has dimethoxy groups , whereas CAS 23924-91-6 features a hydroxy group at position 17 .

- The isoquinoline derivative (CAS 14325-28-1) lacks the carboxylic acid moiety but includes a decahydro-isoquinoline core, making it structurally distinct yet part of the broader indole alkaloid family .

Functional and Pharmacological Comparison

Bioactivity Hypotheses

- The methyl ester group could serve as a prodrug moiety, enabling hydrolysis to an active carboxylic acid .

- CAS 23924-91-6 : The 17-hydroxy group might confer antioxidant properties, while the 11-methoxy substituent could modulate receptor binding affinity .

Research Findings and Data Gaps

While direct pharmacological data for these compounds is scarce, structural analogs provide insights:

- Hydroxy-Substituted Derivatives : The 17-hydroxy group in CAS 23924-91-6 mirrors resveratrol’s antioxidant structure, hinting at free-radical scavenging capabilities .

Critical Data Needs :

- In vitro/in vivo studies to validate hypothesized bioactivities.

- Comparative pharmacokinetic profiles , particularly metabolic stability of the methyl ester group in this compound vs. the hydroxy group in CAS 23924-91-4.

- Crystallographic data to confirm stereochemical assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.